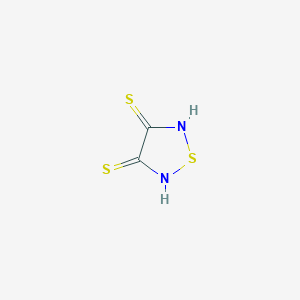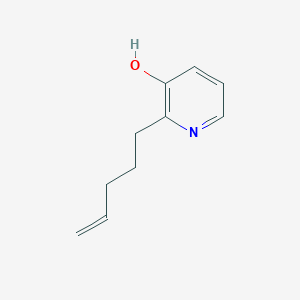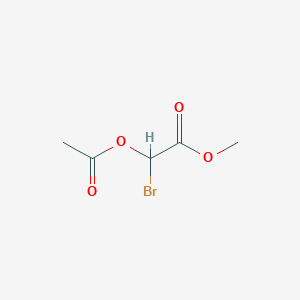![molecular formula C10H22N2O B14270751 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine CAS No. 185211-15-8](/img/structure/B14270751.png)
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine is an organic compound with a complex structure that includes both amine and oxolane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with oxolane derivatives under controlled conditions. One common method includes the use of ultrasonic vibration to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: Shares a similar backbone but lacks the oxolane group.
2,2-Dimethyl-1,3-dioxolan-4-methanamine: Contains a dioxolane ring instead of an oxolane ring.
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: Features an oxirane ring instead of an oxolane ring.
Uniqueness
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine is unique due to the presence of both the oxolane and diamine functional groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
185211-15-8 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-N'-(oxolan-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2O/c1-10(2,7-11)8-12-5-9-3-4-13-6-9/h9,12H,3-8,11H2,1-2H3 |
Clave InChI |
SRKXAFFZJNNYGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)CNCC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
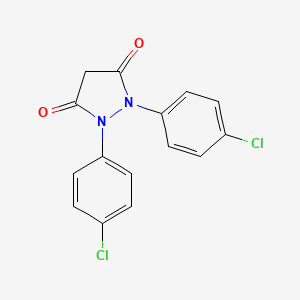



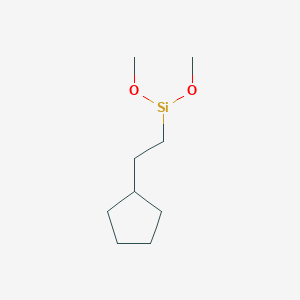

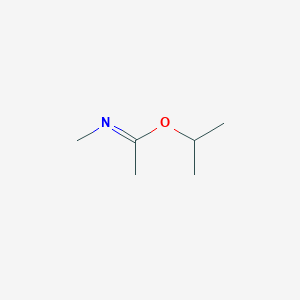
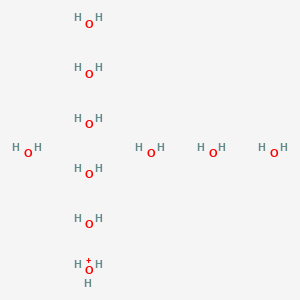
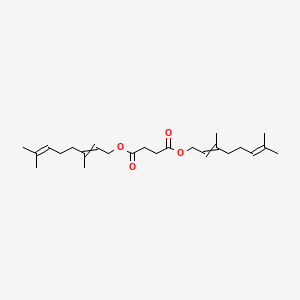
phosphanium perchlorate](/img/structure/B14270729.png)
